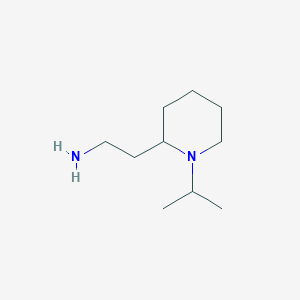

2-(1-Isopropylpiperidin-2-yl)ethanamine

Description

BenchChem offers high-quality 2-(1-Isopropylpiperidin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isopropylpiperidin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKFFPYPUQJYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660741 | |

| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-79-1 | |

| Record name | 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Substituted Piperidines

Introduction: The Enduring Significance of the Chiral 2-Substituted Piperidine Scaffold

The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] These chiral heterocyclic scaffolds are integral to a vast range of pharmaceutically active compounds, targeting conditions from neurological disorders to infectious diseases.[1][2][3][4] The precise control of stereochemistry at the C2 position is frequently paramount for biological activity, therapeutic efficacy, and safety.[1] Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to access these building blocks remains a critical endeavor for researchers in both academic and industrial settings.

This technical guide provides an in-depth analysis of field-proven strategies for synthesizing enantioenriched 2-substituted piperidines. Moving beyond a simple recitation of methods, we will explore the underlying mechanistic principles, practical considerations, and the strategic rationale that guides the selection of one synthetic approach over another. The protocols and data presented herein are curated to provide a self-validating framework for drug development professionals and synthetic chemists aiming to master the synthesis of this privileged structural class.

Chapter 1: Catalytic Asymmetric Hydrogenation: The Atom-Economical Powerhouse

From a process chemistry perspective, catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for generating chiral centers. The direct reduction of readily available pyridine precursors is a highly attractive strategy. However, the aromatic stability of the pyridine ring presents a significant challenge, often requiring activation to facilitate hydrogenation.[1][5]

Activation via Pyridinium Salt Formation

A prevalent and effective strategy involves the N-alkylation or N-acylation of the pyridine nitrogen to form pyridinium salts. This activation disrupts the aromaticity, rendering the ring susceptible to reduction under milder conditions. Iridium and Rhodium complexes featuring chiral phosphine ligands have proven to be exceptionally effective for these transformations, consistently delivering high enantioselectivities.[1][4][6]

A key insight in this area is that the choice of N-activating group and the catalyst system are intrinsically linked. For instance, N-iminopyridium ylides have been successfully hydrogenated using N,P-ligated iridium catalysts, achieving excellent enantiomeric excess (ee) after a single recrystallization.[5] Similarly, N-benzylpyridinium salts are effectively reduced with high enantioselectivity using specific iridium-catalyzed processes.[6][7]

Logical Workflow: Pyridinium Salt Asymmetric Hydrogenation

This diagram outlines the typical workflow for developing an asymmetric hydrogenation process for a given 2-substituted pyridine.

Caption: General workflow for asymmetric hydrogenation of pyridines.

Representative Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Iminopyridium Ylide

This protocol is adapted from a demonstrated synthesis and illustrates the key steps for this class of transformation.[5]

Step 1: Synthesis of the N-Iminopyridium Ylide (Substrate)

-

To a solution of the desired 2-substituted pyridine (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2), add O-(2,4-Dinitrophenyl)hydroxylamine (1.2 equiv.).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Purify the resulting N-iminopyridium ylide by column chromatography or recrystallization.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the N-iminopyridium ylide (1.0 equiv.), the chiral N,P-ligated iridium catalyst (e.g., [Ir(cod)(PHOX)][BArF], 2 mol%), and an iodine additive (2 mol%).

-

Add degassed solvent (e.g., CH2Cl2).

-

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 30 bar).

-

Stir the reaction at a controlled temperature (e.g., 25-40 °C) for 16-24 hours.

-

Carefully vent the reactor and concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography. For enhanced enantiopurity, recrystallization from a suitable solvent system (e.g., ethyl acetate) is often effective.[5]

From a practical standpoint, the iodine additive often plays a crucial role in catalyst activation and turnover, and its concentration can be a key optimization parameter.

Chapter 2: Diastereoselective Strategies: The Power of Chiral Auxiliaries

Chiral auxiliary-based methods offer a reliable and often predictable route to chiral piperidines. These strategies involve covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction.

Auxiliary-Controlled Hydrogenation

An innovative approach involves attaching a chiral oxazolidinone auxiliary to the 2-position of a pyridine ring.[8] Upon protonation in an acidic medium (e.g., acetic acid), the system is activated for heterogeneous hydrogenation (e.g., using Pd(OH)2/C). The chiral auxiliary effectively shields one face of the pyridine ring, directing hydrogen delivery to the opposite face. A significant advantage of this method is the often traceless cleavage of the auxiliary under the reaction conditions, simplifying the workup.[8] This method has been shown to generate multiple stereocenters with excellent control.[8]

Nucleophilic Addition to Chiral N-Acyliminium Ions

The generation of chiral N-acyliminium ions from piperidine-derived lactams is a powerful strategy for introducing substituents at the C2 position.[9][10] The pre-existing stereocenter on the auxiliary or the piperidine ring itself directs the facial approach of a nucleophile.

Mechanism: Chiral Auxiliary-Directed Alkylation

This diagram illustrates the principle of using a chiral auxiliary to direct the diastereoselective addition of a nucleophile to an N-acyliminium ion intermediate.

Caption: Stereocontrol via a chiral N-acyliminium ion intermediate.

Chapter 3: Modern Synthetic Approaches: Organocatalysis and Biocatalysis

The past two decades have seen the rise of organocatalysis and biocatalysis as powerful alternatives to traditional metal-based methods, often offering unique reactivity and improved sustainability profiles.

Organocatalytic Domino Reactions

Organocatalysis can facilitate elegant cascade or domino reactions to construct complex piperidine cores in a single step with high stereocontrol. For example, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins, forming four contiguous stereocenters with excellent enantioselectivity.[11][12] The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, is another powerful organocatalytic tool for accessing chiral piperidines.[13][14][15]

Biocatalysis: The Green Chemistry Frontier

Enzymes offer unparalleled selectivity under mild, aqueous conditions. Imine reductases (IREDs) have emerged as exceptional biocatalysts for the asymmetric reduction of cyclic imines (e.g., Δ¹-piperideines) to furnish chiral piperidines.[16][17][18] Multi-enzyme cascades can be designed for one-pot syntheses starting from simple precursors. For instance, a cascade involving a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED) can convert keto acids into substituted piperidines with high yield and stereoselectivity.[19]

From a development perspective, the primary advantage of biocatalysis is the potential for exquisite selectivity, often exceeding that of small molecule catalysts, and operation in environmentally benign aqueous media. The main challenge lies in enzyme discovery, engineering, and process optimization (e.g., cofactor recycling).

Representative Protocol: One-Pot Biocatalytic Cascade to a Chiral Piperidine

This generalized protocol is based on the multi-enzyme cascade strategy.[19]

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the starting keto acid substrate.

-

Enzyme Addition: Add the required enzymes: Carboxylic Acid Reductase (CAR) for reduction to the aldehyde, ω-Transaminase (ω-TA) for conversion to the amino aldehyde which cyclizes to the imine, and a stereocomplementary Imine Reductase (IRED) for the final asymmetric reduction.

-

Cofactor & Recycling System: Add catalytic amounts of necessary cofactors (e.g., ATP, NADPH). Include a cofactor recycling system, such as glucose and glucose dehydrogenase (GDH) for NADPH regeneration.

-

Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Workup & Isolation: Upon reaction completion, quench the reaction (e.g., by adjusting pH), and extract the product with an organic solvent (e.g., ethyl acetate). Purify the chiral piperidine product using standard chromatographic techniques.

Chapter 4: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on several factors including the desired scale, substrate functionality, cost of goods, and available equipment.

Table 1: Comparison of Key Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Ideal Application Scenario |

| Asymmetric Hydrogenation | High atom economy, often high turnover numbers, suitable for large-scale synthesis.[1][20] | Requires pressure equipment, catalyst screening can be extensive, potential for catalyst poisoning.[1] | Process development and manufacturing where cost and efficiency are paramount. |

| Chiral Auxiliaries | Reliable, predictable stereochemical outcomes, well-established methodologies.[8][21] | Not atom-economical (requires attachment and cleavage steps), can be multi-step. | Complex molecule synthesis where predictability is critical; early-stage discovery. |

| Organocatalysis | Metal-free, often mild conditions, can enable unique cascade reactions.[11][12][22] | Catalyst loadings can be high (5-20 mol%), scalability can be challenging for some systems. | Rapid construction of complex poly-substituted piperidines. |

| Biocatalysis | Exceptional selectivity (enantio- and regio-), green (aqueous, mild conditions), highly sustainable.[16][19] | Requires specialized expertise, enzyme availability/stability can be a concern, substrate scope may be limited. | Green chemistry initiatives; synthesis of high-value pharmaceutical intermediates. |

Conclusion and Future Outlook

The synthesis of chiral 2-substituted piperidines is a mature yet continually evolving field. While catalytic asymmetric hydrogenation remains a benchmark for industrial applications due to its efficiency, the rise of organocatalytic and biocatalytic methods provides powerful new tools for accessing molecular complexity with novel selectivity.[7][22] Hybrid approaches, such as chemo-enzymatic cascades that combine the best of synthetic chemistry and biocatalysis, are particularly promising for developing highly efficient and sustainable routes to these vital pharmaceutical building blocks.[16] As the demand for enantiomerically pure piperidine-containing drugs continues to grow, innovation in these synthetic strategies will be essential for advancing the frontiers of medicine and chemical science.

References

-

Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry. [Link]

-

Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]

-

Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry. [Link]

-

Kim, D., et al. (n.d.). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. National Institutes of Health. [Link]

-

Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]

-

Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol. (n.d.). Organic Letters. [Link]

-

Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/N-debenzylation procedure. (2011). University of Oxford. [Link]

-

Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction. (2009). Synfacts. [Link]

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (2011). Organic Letters. [Link]

-

Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. (2022). ACS Catalysis. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. (2013). Chemistry – A European Journal. [Link]

-

Zhou, Y.-G., et al. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

-

Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters. [Link]

-

An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (n.d.). The Journal of Organic Chemistry. [Link]

-

Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. (n.d.). Chemical Communications. [Link]

-

Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles. (2021). Advanced Synthesis & Catalysis. [Link]

-

Piperidine as an organocatalyst. (n.d.). ResearchGate. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate. [Link]

-

Kagan, H. B., & Riant, O. (n.d.). Catalytic asymmetric Diels Alder reactions. Chemical Reviews. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. [Link]

-

Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Organic Letters. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). Journal of the American Chemical Society. [Link]

-

Polniaszek, R. P., Belmont, S. E., & Alvarez, R. (n.d.). Stereoselective nucleophilic additions to the carbon-nitrogen double bond. 3. Chiral acyliminium ions. The Journal of Organic Chemistry. [Link]

-

Mastering chiral substituted 2-oxopiperazines. (2010). Tetrahedron: Asymmetry. [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (n.d.). PubMed. [Link]

-

Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions. (2006). Tetrahedron Letters. [Link]

-

Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. (n.d.). Semantic Scholar. [Link]

-

Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. (2017). Angewandte Chemie International Edition. [Link]

-

Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. (2025). ACS Sustainable Chemistry & Engineering. [Link]

-

Combining photocatalysis with imine reductases to access stereodefined pyrrolidines from oxime benzoates. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Multifunctional biocatalysis: An unusual imine reductase. (2022). Chem Catalysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans / Organic Letters, 2011 [sci-hub.box]

- 13. Sci-Hub. Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.sg]

- 14. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Piperidine Derivatives

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering it a cornerstone of modern drug discovery.[1][2][3][4][5] The precise elucidation of the structure and stereochemistry of novel piperidine derivatives is paramount to understanding their biological activity and developing safe and efficacious therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the unambiguous characterization of these vital compounds. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, with a focus on the unique spectral features of the piperidine ring. Furthermore, we will explore the definitive role of X-ray crystallography in establishing absolute stereochemistry. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their pursuit of novel piperidine-based drug candidates.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a fundamental building block in the design of therapeutic agents.[2][4][5] Its prevalence in pharmaceuticals stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functional groups. Consequently, the robust and unequivocal characterization of newly synthesized piperidine derivatives is a critical step in the drug discovery and development pipeline.[6][7][8][9]

This guide will navigate the multifaceted world of spectroscopic analysis as it pertains to these important molecules, providing the necessary tools to confidently determine their identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and piperidine derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemical arrangement of substituents.[10][11][12]

Key ¹H NMR Spectral Features of the Piperidine Ring

The protons on the piperidine ring typically resonate in the upfield region of the ¹H NMR spectrum, generally between δ 1.0 and 4.0 ppm.[13] The exact chemical shifts are highly dependent on the nature and position of substituents, as well as the conformation of the ring.[14]

-

Axial vs. Equatorial Protons: The chair conformation is the most stable for the piperidine ring.[14] This leads to two distinct proton environments: axial and equatorial. Generally, axial protons are more shielded and appear at a lower chemical shift compared to their equatorial counterparts.

-

Protons Adjacent to Nitrogen: Protons on the carbons alpha to the nitrogen atom (C2 and C6) are deshielded due to the electronegativity of the nitrogen and typically resonate in the δ 2.5-3.5 ppm range.[15]

-

Coupling Constants: The coupling constants (J-values) between adjacent protons are invaluable for determining the relative stereochemistry of substituents. The dihedral angle dependence of vicinal coupling (³J) allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

Characteristic ¹³C NMR Signals

The carbon atoms of the piperidine ring exhibit characteristic chemical shifts in the ¹³C NMR spectrum:[11][14]

-

C2, C6 (alpha to N): ~ δ 45-55 ppm

-

C3, C5 (beta to N): ~ δ 25-35 ppm

-

C4 (gamma to N): ~ δ 20-30 ppm

Substituents on the ring or on the nitrogen atom will, of course, influence these chemical shifts, providing further structural clues.

Advanced NMR Techniques for Piperidine Derivatives

For complex structures, one-dimensional NMR may not be sufficient. Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for confirming connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for establishing the connectivity of different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[12]

Experimental Protocol: ¹H NMR Spectroscopy of a Novel Piperidine Derivative

-

Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[13] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. .

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass all expected proton signals.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a novel piperidine derivative and for gaining structural information through the analysis of its fragmentation patterns.[16][17][18] The choice of ionization technique is crucial and depends on the properties of the analyte.

Ionization Techniques

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[17][19][20] It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information.[13][19]

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons.[17][19] This leads to extensive fragmentation, creating a unique fingerprint for the molecule that can be compared to spectral libraries.[19]

Characteristic Fragmentation of the Piperidine Ring

The fragmentation of the piperidine ring is a predictable process that provides valuable structural clues.[16][19]

-

α-Cleavage: This is a dominant fragmentation pathway, especially in EI-MS.[19] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[16][19]

-

Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[19]

-

Substituent-Driven Fragmentation: The nature and position of substituents heavily influence the fragmentation pattern.[17][19] For example, the loss of small neutral molecules like water or acetic acid from substituted piperidines is a common fragmentation pathway in ESI-MS/MS.[17][18][19][20]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[17][18][20] This provides detailed information about the connectivity of the molecule.

Experimental Protocol: ESI-MS/MS Analysis of a Novel Piperidine Derivative

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

-

Instrumentation:

-

Data Acquisition:

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features.

-

Propose fragmentation mechanisms to support the proposed structure.

-

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][9][21] For piperidine derivatives, FT-IR is particularly useful for confirming the presence of the N-H bond and other functional groups introduced during synthesis.[6]

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Notes |

| N-H Stretch (secondary amine) | 3300-3500 (moderate, sharp) | The presence of this band confirms the piperidine nitrogen is not fully substituted.[21] |

| C-H Stretch (alkane) | 2850-3000 (strong) | Characteristic of the methylene groups in the piperidine ring. |

| C-N Stretch | 1000-1250 (moderate) | |

| C=O Stretch (if present) | 1650-1800 (strong) | Indicates the presence of amide, ester, or ketone functionalities.[6] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

UV-Vis Spectroscopy: Analyzing Chromophores

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (i.e., conjugated systems or groups that absorb light in the UV-Vis region).[21][22][23][24][25] The basic piperidine ring itself does not have a strong UV-Vis absorption.[24] However, if the piperidine derivative contains aromatic rings or other conjugated systems, UV-Vis spectroscopy can be used to confirm their presence and study their electronic properties.[24]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

-

Record the spectrum over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The λmax can provide information about the nature of the chromophore.

-

X-ray Crystallography: The Definitive Structure

While spectroscopic techniques provide a wealth of information about the structure of a molecule, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][12][26][27][28] Obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenging but rewarding endeavor, as it provides unambiguous proof of the molecular structure.[1][26]

Workflow for Spectroscopic Characterization

Caption: A typical workflow for the spectroscopic characterization of novel piperidine derivatives.

Conclusion

The comprehensive spectroscopic characterization of novel piperidine derivatives is a non-negotiable aspect of modern drug discovery and development. A synergistic approach, employing a combination of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy, is essential for the unambiguous elucidation of their chemical structures. Each technique provides a unique and complementary piece of the structural puzzle. While NMR and MS offer the most detailed information regarding connectivity and molecular weight, FT-IR and UV-Vis serve as rapid and valuable tools for confirming the presence of key functional groups and chromophores. For absolute stereochemical assignment, single-crystal X-ray crystallography remains the ultimate arbiter. By mastering the principles and practical applications of these techniques, researchers can confidently and efficiently advance their piperidine-based drug discovery programs.

References

- What are the mass spectrometry characteristics of piperidines? - Blog. (2025, September 25).

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. (n.d.).

- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath. (2017).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15).

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).

- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives - Benchchem. (n.d.).

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF - Slideshare. (n.d.).

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).

- NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL AND EVALUATION. (2011, April-June).

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate. (2025, August 10).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.).

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.).

- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019).

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (2025, August 8).

- (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The... - ResearchGate. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Piperidine - Wikipedia. (n.d.).

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI. (2020, December 24).

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).

- UV-Vis absorption spectra of compounds 6e–k . (a) Spectra of compounds... | Download Scientific Diagram - ResearchGate. (n.d.).

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).

- Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. (2005, November).

- Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations | Request PDF - ResearchGate. (2025, August 8).

- 1-butyl-2-(2,5-dimethoxyphenyl)piperidine - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11).

- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (2021, December).

- (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. (2025, August 6).

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. (n.d.).

- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).

- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. (n.d.).

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.).

- Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Piperidine derivatives scope of this review. - ResearchGate. (n.d.).

Sources

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 16. ycdehongchem.com [ycdehongchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminoethylpiperidine Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

The 2-aminoethylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of ligands targeting a wide array of biological entities, including σ receptors and various G-protein coupled receptors.[1][2] Its utility stems from the combination of a basic piperidine ring and a flexible ethylamine sidechain, which can be readily modified to modulate biological activity. However, the journey from a promising hit compound to a viable drug candidate is governed not only by its pharmacodynamic profile but critically by its physicochemical properties.[3][4]

These properties—such as ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility—dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] A compound with superb target affinity can fail if it cannot be absorbed, reaches the target in insufficient concentrations, or is metabolized too rapidly. This guide provides a comprehensive analysis of the core physicochemical properties of 2-aminoethylpiperidine analogues, explains the causality behind experimental choices for their determination, and offers detailed, field-proven protocols for their accurate measurement. Understanding and optimizing these characteristics at an early stage is paramount to reducing attrition rates in drug development.[6][7]

Section 1: The 2-Aminoethylpiperidine Scaffold: A Physicochemical Baseline

To appreciate the impact of structural modifications, we must first establish the properties of the parent compound, 1-(2-aminoethyl)piperidine. This molecule contains two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary amine of the ethylamine sidechain. This dual basicity is a defining feature of its physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [8][9] |

| Molecular Weight | 128.22 g/mol | [10] |

| Boiling Point | 186 °C | [9][11] |

| Density | 0.899 g/mL at 25 °C | [9][12] |

| pKa₁ (Sidechain NH₂) | 9.89 (at 30 °C) | [11][12] |

| pKa₂ (Piperidine N) | 6.38 (at 30 °C) | [11][12] |

| Water Solubility | Partly miscible | [8][11] |

Table 1: Core physicochemical properties of the parent compound, 1-(2-aminoethyl)piperidine.

The higher pKa corresponds to the more basic primary amine, while the tertiary piperidine nitrogen is less basic. At physiological pH (~7.4), the primary amine will be almost fully protonated, while the piperidine nitrogen will exist in a state of equilibrium between its protonated and neutral forms. This ionization state is a critical determinant of the molecule's interactions and solubility.

Section 2: Ionization State (pKa) - The Master Variable

The acid dissociation constant, pKa, governs the degree of ionization of a compound at a given pH. For ionizable drugs, pKa is arguably the most influential physicochemical parameter, directly impacting solubility, permeability, receptor binding, and formulation.[4][13]

Why It Matters: The Causality of Ionization

-

Solubility & Absorption: The protonated (charged) form of a basic compound like 2-aminoethylpiperidine is significantly more water-soluble than the neutral form. Since drugs must be in solution to be absorbed, controlling ionization is key.[14]

-

Permeability: Cell membranes are lipid bilayers. While charged species are soluble in the aqueous environment of the GI tract, they generally exhibit poor passive diffusion across membranes. A delicate balance is required, where a sufficient fraction of the compound is in its neutral, more lipophilic form at the site of absorption to enable membrane transit.[5]

-

Receptor Interaction: Many drug-receptor interactions involve ionic bonding. The ability of the piperidine or ethylamine nitrogen to exist in a protonated state can be essential for forming a salt bridge with an acidic residue (e.g., aspartate, glutamate) in the target's binding pocket.

Modulating pKa in Analogues

Structure-activity relationship (SAR) studies often involve modifying the scaffold to alter basicity.[15][16][17] For 2-aminoethylpiperidine analogues, this can be achieved by:

-

Substitution on the Piperidine Ring: Adding electron-withdrawing groups (e.g., fluoro, chloro) to the ring will decrease the electron density on the piperidine nitrogen, making it less basic and lowering its pKa. Conversely, electron-donating groups (e.g., methyl, methoxy) will increase basicity and raise the pKa.

-

N-Substitution on the Piperidine: Replacing the hydrogen on the piperidine nitrogen (in the case of a secondary amine precursor) or modifying substituents on a tertiary nitrogen directly influences its electronic environment and steric hindrance, thereby altering its pKa. For instance, replacing a cyclohexane ring with a piperidine ring in certain scaffolds has been shown to dramatically alter properties.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a high-precision, gold-standard technique for pKa determination.[18][19][20] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13][18]

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but the final pKa must be corrected to an aqueous environment.[19]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl. This minimizes fluctuations in activity coefficients.[13][18]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[18]

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. For a basic compound like a 2-aminoethylpiperidine analogue, titrate with a standardized solution of strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[13][21]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[18] For a dibasic compound, two inflection points and two corresponding pKa values will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (logP & logD) - The Key to Permeability

Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a critical factor influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[4]

-

logP (Partition Coefficient): Refers to the partitioning of the neutral species between n-octanol and water.

-

logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For drug discovery, logD at pH 7.4 is the most physiologically relevant parameter.[22][23]

Why It Matters: Balancing Solubility and Permeation

A successful oral drug must navigate a "hydrophilic-lipophilic balance." It needs sufficient aqueous solubility to dissolve in the gut but also sufficient lipophilicity to partition into and cross the lipid membranes of intestinal cells.[4]

-

High Lipophilicity (High logD): Often leads to increased target affinity (for hydrophobic pockets), better membrane permeability, but also higher plasma protein binding, increased metabolic turnover (by CYP enzymes), lower aqueous solubility, and potential for off-target toxicity.[3]

-

Low Lipophilicity (Low logD): Generally results in better aqueous solubility and lower metabolic clearance but may suffer from poor membrane permeability, limiting absorption.

Modulating Lipophilicity in Analogues

The lipophilicity of 2-aminoethylpiperidine analogues is highly tunable:

-

Adding Hydrophobic Groups: Incorporating alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) substituents onto the piperidine ring or the ethylamine chain will increase lipophilicity and raise the logD value.[2]

-

Adding Polar Groups: Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) will increase hydrophilicity and lower the logD.

-

Ionization State: As discussed, the protonated form is much less lipophilic than the neutral form. Therefore, a compound's logD is highly dependent on its pKa and the pH of the medium.

Experimental Protocol: logD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" for measuring logP and logD values.[22][24][25]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[22] This ensures thermodynamic equilibrium.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[23]

-

Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[26]

-

Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS.[25]

-

Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Experimental workflow for the shake-flask logD determination.

Section 4: Aqueous Solubility - The Foundation for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. It is a fundamental prerequisite for oral drug absorption and is essential for preparing solutions for in vitro assays.[14][27] Poor solubility can lead to unreliable assay data, challenges in formulation, and ultimately, poor bioavailability.[28]

Why It Matters: Dissolution is the First Step

Before a drug can be absorbed, it must first dissolve in the fluids of the gastrointestinal tract. If a compound precipitates, its effective concentration drops to zero.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with an excess of the solid compound. It is a critical parameter for formulation and preclinical development.[27][29]

-

Kinetic Solubility: This measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer. It is a higher-throughput method often used in early discovery for screening large numbers of compounds.[28][30]

Interplay of Properties

Solubility is not an independent variable; it is heavily influenced by both lipophilicity and pKa.

-

Lipophilicity: Highly lipophilic compounds (high logP) tend to have strong crystal lattice structures that are difficult for water molecules to break apart, leading to low aqueous solubility.

-

pKa: For basic compounds like 2-aminoethylpiperidine analogues, solubility is highly pH-dependent. At a pH well below the pKa, the compound will be predominantly in its protonated, charged form, which is much more soluble than the neutral form. This is the principle behind forming hydrochloride salts of basic drugs to improve their solubility and dissolution rate.

Experimental Protocol: Thermodynamic Solubility Measurement

This method determines the equilibrium solubility and is crucial for lead optimization.[27][29]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound (typically ~1 mg) to a glass vial.[27]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and incubate them on a shaker or thermomixer at a constant temperature (e.g., 21-25 °C) for an extended period (typically 24 hours) to ensure the system reaches thermodynamic equilibrium.[27][28]

-

Separation of Solid: After incubation, filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid.[29]

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and determine its concentration using a calibrated analytical method like LC-MS/MS or HPLC-UV.[14][30]

-

Reporting: The result is reported as the concentration of the saturated solution, typically in µg/mL or µM.

Section 5: Integrated Physicochemical Profiling and Conclusion

The physicochemical properties discussed—pKa, logD, and solubility—are not independent silos. They form an interconnected web that defines a compound's "drug-likeness." In modern drug discovery, successful lead optimization hinges on multi-parameter optimization, where improvements in potency must be carefully balanced against maintaining an acceptable ADME profile.[3][6] A highly potent analogue is of little value if its poor solubility or extreme lipophilicity prevents it from reaching its target in vivo.

The 2-aminoethylpiperidine scaffold offers tremendous flexibility for chemists to modulate these properties. By systematically applying the principles and protocols outlined in this guide, research teams can make informed decisions, rationally design analogues with improved physicochemical characteristics, and ultimately increase the probability of advancing effective and safe drug candidates through the development pipeline. Rigorous, early-stage characterization is not an obstacle but a critical accelerator on the path to clinical success.

Caption: Inter-relationships of physicochemical properties and ADME outcomes.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Creative Bioarray. (n.d.).

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ChemBK. (n.d.). N-(2-Aminoethyl)piperidine.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- protocols.io. (2024). LogP / LogD shake-flask method.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- ChemicalBook. (n.d.). N-(2-Aminoethyl)piperidine CAS#: 27578-60-5.

- Encyclopedia.pub. (2022).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ChemicalBook. (2025). N-(2-Aminoethyl)piperidine | 27578-60-5.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- BioDuro. (n.d.). ADME Solubility Assay.

- PMC - NIH. (n.d.).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Sigma-Aldrich. (n.d.). 1-(2-Aminoethyl)piperidine 98 27578-60-5.

- University of Massachusetts. (n.d.).

- PubChem. (n.d.). N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944.

- BenchChem. (2025). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)

- ChemMedChem. (2022).

- PubMed Central. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.

- ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram.

- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. chembk.com [chembk.com]

- 9. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]

- 10. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(2-Aminoethyl)piperidine CAS#: 27578-60-5 [m.chemicalbook.com]

- 12. N-(2-Aminoethyl)piperidine | 27578-60-5 [chemicalbook.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. evotec.com [evotec.com]

- 15. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. asdlib.org [asdlib.org]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. In-vitro Thermodynamic Solubility [protocols.io]

- 28. enamine.net [enamine.net]

- 29. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 30. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Pharmacological Profiling Guide

Introduction: The Enduring Legacy of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores its significance in the design and development of new therapeutic agents.[1][3] The unique structural and physicochemical properties of the piperidine ring, including its ability to modulate lipophilicity and basicity, serve as a cornerstone for establishing critical interactions with biological targets and optimizing pharmacokinetic profiles.[2][4] This guide provides an in-depth exploration of the pharmacological profiling of novel piperidine-based compounds, offering a roadmap for researchers and drug development professionals to unlock their therapeutic potential. The inherent structural flexibility and synthetic tractability of the piperidine nucleus allow for its decoration with a diverse array of functional groups, enabling the fine-tuning of pharmacological activity and the exploration of vast chemical space.[5][6]

I. De-risking Discovery: In Silico Profiling of Piperidine Candidates

Before embarking on resource-intensive in vitro and in vivo studies, a robust in silico evaluation can provide invaluable insights into the potential pharmacological profile of novel piperidine compounds, aiding in the prioritization of candidates for synthesis and further testing.[7][8]

A. Target Prediction and Biological Activity Spectra

Computational tools can predict the likely biological targets and the spectrum of pharmacological activities of new piperidine derivatives. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the chemical structure of a compound to identify its most probable protein targets and predict its biological activities, respectively.[7][8] These predictions are based on the principle of chemical similarity, where the tool compares the query molecule to a database of known bioactive compounds. This initial screening can help to identify potential therapeutic applications, such as anticancer, central nervous system, local anesthetic, antiarrhythmic, and antimicrobial activities.[7]

B. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A crucial aspect of early-stage drug discovery is the evaluation of the pharmacokinetic and safety profiles of lead compounds.[9] In silico ADMET profiling has become an indispensable tool for predicting these properties, allowing for the early identification of potential liabilities.[9][10] Computational models such as SwissADME, pkCSM, and admetSAR can predict a range of parameters, including:

-

Physicochemical Properties: Molecular weight, lipophilicity (logP), solubility, and pKa.[10][11]

-

Absorption: Gastrointestinal absorption and permeability through the Caco-2 cell monolayer model.[9][11]

-

Distribution: Blood-brain barrier permeability and plasma protein binding.[9][11]

-

Metabolism: Interaction with cytochrome P450 enzymes.[11]

-

Toxicity: Potential for toxic effects.[9]

These in silico predictions help in the selection of compounds with favorable drug-like properties for further development.[9]

II. Unveiling Molecular Interactions: In Vitro Pharmacological Evaluation

In vitro assays are fundamental for characterizing the interaction of novel piperidine compounds with their biological targets and for quantifying their potency and selectivity.

A. Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[12] This technique involves the use of a radiolabeled ligand that is known to bind to the target of interest. The novel piperidine compound is then tested for its ability to displace the radioligand, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.[12]

Experimental Protocol: Sigma-1 Receptor (S1R) Radioligand Binding Assay [12]

-

Tissue Preparation: Homogenize male Sprague Dawley rat liver in Tris buffer (50 mM, pH 8.0).

-

Assay Mixture: In a final volume of 0.5 mL, combine the liver homogenate, -pentazocine (2 nM) as the radioligand, and varying concentrations of the test piperidine compound.

-

Nonspecific Binding: Determine nonspecific binding using an excess of unlabeled (+)-pentazocine (10 µM).

-

Incubation: Incubate the mixture at 37°C for 120 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 and Ki values using appropriate software.

B. Enzyme Inhibition Assays: Targeting Catalytic Activity

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. For piperidine derivatives designed as enzyme inhibitors, in vitro assays are crucial to determine their inhibitory potency (IC50) and mechanism of inhibition.[13]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay [13]

-

Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound for a specific period.

-

Initiate the reaction by adding the substrate (ATCI).

-

The enzymatic hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a colored product.

-

-

Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

C. Cell-Based Assays: Assessing Cellular Responses

Cell-based assays provide a more physiologically relevant context for evaluating the pharmacological effects of piperidine compounds. These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis, and signaling pathway modulation.[14]

Experimental Protocol: Anticancer Cell Proliferation Assay (MTT Assay) [14]

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test piperidine compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the concentration that inhibits 50% of cell growth (GI50).

III. Bridging the Gap to Clinical Relevance: In Vivo Pharmacological Models

In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of novel piperidine compounds in a whole-organism setting.

A. Analgesic Activity Models

The piperidine scaffold is a key component of many analgesic drugs.[15] In vivo models of pain are used to assess the pain-relieving properties of new piperidine derivatives.

Experimental Protocol: Tail-Flick Test [15]

-

Animal Model: Use mice or rats.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.

-

Compound Administration: Administer the test piperidine compound via an appropriate route (e.g., intraperitoneal or oral).

-

Post-Treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

-

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Experimental Protocol: Writhing Test [15]

-

Animal Model: Use mice.

-

Induction of Writhing: Induce abdominal constrictions (writhing) by intraperitoneally injecting an irritant such as acetic acid.

-

Compound Administration: Administer the test piperidine compound prior to the injection of the irritant.

-

Observation: Count the number of writhes over a specific period.

-

Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.

B. Anti-Ulcer Activity Models

Piperidine derivatives have also been investigated for their potential as anti-ulcer agents.[16]

Experimental Protocol: Ethanol-Induced Gastric Ulcer Model [16]

-

Animal Model: Use rats.

-

Fasting: Fast the animals for a specific period before the experiment.

-

Compound Administration: Administer the test piperidine compound orally.

-

Ulcer Induction: After a set time, orally administer ethanol to induce gastric ulcers.

-

Evaluation: Euthanize the animals and examine their stomachs for the presence and severity of ulcers.

-

Data Analysis: Calculate the ulcer index and the percentage of ulcer inhibition.

IV. Visualizing the Path Forward: Diagrams and Data

Workflow for Pharmacological Profiling

Caption: A streamlined workflow for the pharmacological profiling of novel piperidine compounds.

Hypothetical Signaling Pathway Modulation

Caption: Potential modulation of a cellular signaling pathway by a novel piperidine compound.

Quantitative Data Summary

| Compound ID | Target | Ki (nM) [12] | IC50 (µM) [13] | GI50 (µM) [14] | In Vivo Efficacy (% Inhibition) [15] |

| PIPE-001 | S1R | 15.2 | >100 (AChE) | 5.8 (MCF-7) | 65 (Writhing Test) |

| PIPE-002 | AChE | >1000 | 0.05 | 25.1 (MCF-7) | 20 (Writhing Test) |

| PIPE-003 | S1R | 8.9 | >100 (AChE) | 2.3 (MCF-7) | 85 (Writhing Test) |

| Reference | Donepezil | - | 0.02 | - | - |

V. Conclusion: The Future of Piperidine-Based Therapeutics

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][2] A systematic and integrated approach to pharmacological profiling, combining the predictive power of in silico methods with the empirical data from in vitro and in vivo studies, is paramount for successfully advancing new piperidine-based drug candidates. The methodologies and insights presented in this guide offer a comprehensive framework for researchers to navigate the complexities of drug discovery and to fully exploit the therapeutic potential of this remarkable heterocyclic motif.

References

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Issayeva, A., Zhumagaliyeva, S., Adekenov, S., & Seidakhmetova, R. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-68.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1734–1742.

- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 857586.

- de O. Santos, A., T. de Oliveira, R., A. de S. F., C., & de F. de A. E., M. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & medicinal chemistry letters, 25(16), 3346–3349.

- (n.d.). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate.

- Sagan, J., Mádleňáková, S., & Berkeš, D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302, 118213.

- Issayeva, A., Zhumagaliyeva, S., Adekenov, S., & Seidakhmetova, R. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-68.

- Chen, Q., Li, J., & Zhang, Q. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.

- Singh, H., Singh, A., Sharma, M., & Nepali, K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current topics in medicinal chemistry, 23(13), 1221–1259.

- Xu, D., Wang, C., Wu, J., Chen, J., Chen, F., Shen, J., Chen, K., & Jiang, H. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta pharmacologica Sinica, 37(12), 1627–1636.

- Opsomer, A., Chibale, K., & D'hooghe, M. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European journal of medicinal chemistry, 198, 112330.

- (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

- (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.

- Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J., & Kim, K. H. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(19), 6596–6607.

- Opsomer, A., Chibale, K., & D'hooghe, M. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European journal of medicinal chemistry, 198, 112330.

- De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742.

- (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Semantic Scholar.

- de C. França, P., R. S. Leite, F., B. de Oliveira, G., M. de Freitas, R., G. de Oliveira, C., de F. de A. E., M., & de A. F., C. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 10(10), e0139485.

- (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Sharma, S., & Kumar, D. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37851-37871.